1,1,3,3-Tetraethoxy-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

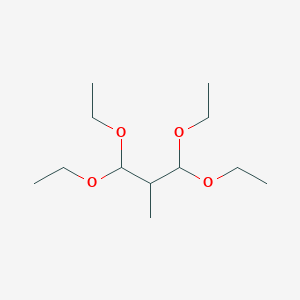

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetraethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYLJMKJLMHFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)C(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147480 | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-37-6 | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetraethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2853P7X59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane, a valuable synthetic intermediate. The document details the primary known synthesis route, including a thorough experimental protocol, a proposed reaction mechanism, and essential safety information for all reagents. All quantitative data is presented in structured tables for clarity. Additionally, logical diagrams for the experimental workflow and the proposed signaling pathway are provided using the DOT language for visualization.

Introduction

This compound, also known as Methylmalonaldehyde Tetraethyl Diacetal, is a key building block in organic synthesis.[1][2] Its structure is particularly useful for the introduction of a 2-methyl-1,3-dicarbonyl moiety in the synthesis of more complex molecules. This intermediate is notably used in the preparation of various heterocyclic compounds, such as Imidazo[1,2-a]pyrimidines, and chlorinated arenes, which are significant in pharmaceutical and fine chemical development. The tetra-acetal functionality provides stability and allows for selective deprotection under acidic conditions to reveal the reactive dialdehyde. This guide focuses on the primary reported synthesis of this compound, providing detailed procedural information and mechanistic insights relevant to researchers in the field.

Synthesis Route

The most prominently documented synthesis of this compound proceeds via a Lewis acid-catalyzed reaction involving diethoxymethyl acetate, an ethyl propenyl ether/ethanol mixture, and triethyl orthoformate. Boron trifluoride etherate serves as the catalyst in this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 92% (crude oil) | |

| Purity | ~80% (by GLC) | |

| ¹H NMR (CDCl₃, TMS) | δ 4.44 (d, 2H), 3.3-4.0 (complex, 8H), ~2.1 (m, 1H), 1.1 (t, 12H), 1.0 (d, 3H) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the available literature.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Diethoxymethyl acetate | 162.18 |

| Ethyl propenyl ether | 86.13 |

| Triethyl orthoformate | 148.20 |

| Boron trifluoride etherate | 141.93 |

| Diethyl ether | 74.12 |

| Saturated aq. Sodium Bicarbonate | - |

| Magnesium Sulfate (anhydrous) | 120.37 |

Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a solution of diethoxymethyl acetate (1.0 equivalent) and an ethyl propenyl ether/ethanol mixture (1.0 equivalent) is stirred at ambient temperature for 30 minutes.

-

Addition of Reagent : Triethyl orthoformate (1.3 equivalents) is added to the stirred solution.

-

Catalyst Addition : The reaction mixture is cooled to 5°C using an ice bath. Boron trifluoride etherate (a catalytic amount, e.g., 1.5 ml for a specific scale) is then added. An exothermic reaction is observed, and the temperature should be maintained between 5°C and 37°C with the ice bath.

-

Reaction : The mixture is allowed to warm to ambient temperature and stirred overnight. The solution will typically turn yellow.

-

Work-up : The reaction solution is diluted with diethyl ether and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.

-

Drying and Solvent Removal : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product as an oil.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.

The reaction is proposed to initiate with the coordination of the Lewis acid, boron trifluoride, to an oxygen atom of triethyl orthoformate, generating a highly electrophilic species. This activated complex then reacts with the electron-rich double bond of ethyl propenyl ether in a nucleophilic attack. This leads to the formation of a carbocation intermediate, which is subsequently stabilized by reaction with another molecule of orthoformate or ethanol present in the mixture. A series of acetal exchange and formation steps likely follow to yield the final product. The role of diethoxymethyl acetate is likely to participate in the initial formation of an activated species or in the subsequent acetal exchange steps.

Safety Precautions

The synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood.

| Reagent | Hazards | Safe Handling Practices |

| Diethoxymethyl acetate | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. |

| Ethyl propenyl ether | Highly flammable liquid and vapor. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Avoid breathing fumes. Wear protective gloves and eye protection. |

| Triethyl orthoformate | Flammable liquid and vapor. Irritating to eyes and skin. | Keep away from sources of ignition. Wear suitable gloves and eye/face protection. Use with adequate ventilation. |

| Boron trifluoride etherate | Flammable liquid and vapor. Causes severe skin and eye burns. Harmful if swallowed. Reacts violently with water. | Handle under an inert atmosphere. Keep away from heat and water. Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work in a fume hood. |

Always consult the Safety Data Sheet (SDS) for each reagent before use. An emergency eyewash and safety shower should be readily accessible.

Conclusion

This technical guide has outlined the synthesis of this compound, providing a detailed experimental protocol, a proposed reaction mechanism, and crucial safety information. The presented workflow and mechanistic diagrams offer a clear visualization of the process. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in the safe and efficient preparation of this important chemical intermediate.

References

physicochemical properties of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 1,1,3,3-Tetraethoxy-2-methylpropane. This compound, identified by CAS number 10602-37-6, serves as a crucial intermediate in various synthetic processes within the pharmaceutical and fine chemical industries.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for designing synthetic routes and ensuring process efficiency.[1]

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₄[3][4][5] |

| Molecular Weight | 234.33 g/mol [3][4][5] |

| CAS Number | 10602-37-6[1][3] |

| Appearance | Colorless to pale yellow liquid[6] |

| Density | 0.92 g/cm³[1][6] |

| Boiling Point | 159 °C at 30 mmHg[1][6] |

| Flash Point | 64 °C[6] |

| Refractive Index | 1.423[3][6] |

| Vapor Pressure | 0.00983 mmHg at 25°C[6] |

| Solubility | Insoluble in water; soluble in alcohols and ethers.[6] |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate.[2][5] Its molecular structure makes it a valuable precursor for creating more complex molecules.[1]

Experimental Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of diethoxymethyl acetate with an ethyl propenyl ether/ethanol mixture, followed by the addition of triethyl orthoformate in the presence of a catalyst.

Materials:

-

Diethoxymethyl acetate

-

Ethyl propenyl ether/ethanol mixture

-

Triethyl orthoformate

-

Boron trifluoride etherate

-

Ether

-

Water

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 minutes.[7]

-

1.3 equivalents of triethyl orthoformate are added to the solution.[7]

-

The reaction mixture is cooled to 5°C.[7]

-

1.5 ml of boron trifluoride etherate is added. The resulting exotherm (from 5°C to 37°C) is controlled using an ice bath.[7]

-

The solution is stirred at ambient temperature overnight.[7]

-

The yellow reaction solution is diluted with ether.[7]

-

The diluted solution is washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.[7]

-

The organic layer is dried over magnesium sulfate (MgSO₄).[7]

-

The solvent is removed to yield the product as an oil.[7]

This protocol affords an oil with a reported yield of 92%, with the product being approximately 80% pure as determined by gas-liquid chromatography (glc).[7]

Caption: Synthesis Workflow of this compound

Applications in Drug Development and Fine Chemicals

This compound is a valuable building block in organic synthesis.[1] Its primary application lies in its role as a precursor for a variety of more complex molecules.

-

Pharmaceutical Intermediates: This compound is crucial for the synthesis of active pharmaceutical ingredients (APIs).[2] Its utility is highlighted in the production of molecules such as Imidazo[1,2-a]pyrimidine.[1]

-

Fine Chemicals: It serves as a starting material in the manufacturing of specialty chemicals where precise molecular structures are necessary.[1] For instance, it is used in the synthesis of certain chlorinated arenes.[1]

-

Diagnostic Reagents: The compound is also utilized in the synthesis of components for diagnostic kits, contributing to advancements in medical testing.[2]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and lab coats.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:10602-37-6 | Chemsrc [chemsrc.com]

- 4. This compound | C12H26O4 | CID 82761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Propane,1,1,3,3-tetraethoxy-2-methyl- [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-Tetraethoxy-2-methylpropane, a versatile synthetic intermediate with applications in pharmaceutical and fine chemical manufacturing. This document consolidates key physicochemical data, experimental protocols, and safety information to support its use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10602-37-6 | [2][3] |

| Molecular Formula | C₁₂H₂₆O₄ | [2][3] |

| Molecular Weight | 234.33 g/mol | [3][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Methylmalonaldehyde Tetraethyl Diacetal, 2-Methyl-1,1,3,3-tetraethoxypropane | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 159 °C at 30 mmHg, 273 °C at 760 mmHg[6], 60-65 °C at 0.3 Torr[7] | [6][7] |

| Density | 0.92 g/cm³[1], 0.9158 g/cm³ at 20 °C[7] | [1][7] |

| Refractive Index | 1.423 | [1] |

| Solubility | Insoluble in water, soluble in organic solvents like alcohols and ethers.[1] | [1] |

Synthesis and Reactions

This compound serves as a key intermediate in various organic syntheses.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethoxymethyl acetate with an ethyl propenyl ether/ethanol mixture, followed by the addition of triethyl orthoformate in the presence of a boron trifluoride etherate catalyst.

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.[2][8] Its structure allows for further chemical transformations, making it an essential building block in multi-step organic syntheses.[2]

Caption: Role as a versatile synthetic intermediate.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate in the production of a variety of organic compounds.[4]

-

Pharmaceutical Synthesis : It is a crucial component in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][8] Notably, it is used in the synthesis of molecules such as Imidazo[1,2-a]pyrimidine, a scaffold found in many biologically active compounds.[2][5]

-

Fine Chemicals : Its utility extends to the manufacturing of fine and specialty chemicals, including chlorinated arenes.[2][8]

Experimental Protocols

Synthesis of this compound

Materials:

-

Diethoxymethyl acetate

-

Ethyl propenyl ether/ethanol mixture

-

Triethyl orthoformate

-

Boron trifluoride etherate

-

Ether

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 minutes.[3]

-

1.3 equivalents of triethyl orthoformate are added to the solution.[3]

-

The mixture is then cooled to 5°C.[3]

-

1.5 ml of boron trifluoride etherate is added. The resulting exotherm (from 5°C to 37°C) is controlled using an ice bath.[3]

-

The reaction solution is stirred at ambient temperature overnight.[3]

-

The yellow reaction solution is diluted with ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.[3]

-

The organic layer is dried over magnesium sulfate (MgSO₄).[3]

-

Solvent removal affords an oil which is approximately 80% pure product, with a 92% yield.[3]

Safety and Handling

This compound is an irritating compound and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhaling its vapor or dust.[1]

-

Use protective gloves, glasses, and a mask when handling.[1]

-

Operate in a well-ventilated area.[1]

-

Store in a sealed container away from fire and oxidizing agents.[1]

References

- 1. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 10602-37-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1,1,3,3-Tetraethoxy-2-methylpropane. This acetal, a valuable building block in organic synthesis, demands precise structural confirmation to ensure the integrity of subsequent research and development activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its unambiguous characterization.

Molecular and Physical Properties

This compound is a colorless liquid with the molecular formula C12H26O4 and a molecular weight of 234.33 g/mol .[1][2][3] A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10602-37-6 |

| Molecular Formula | C12H26O4 |

| Molecular Weight | 234.33 g/mol |

| Boiling Point | 273.0 ± 40.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

Spectroscopic Analysis for Structure Elucidation

The definitive structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected and reported ¹H NMR chemical shifts for this compound are summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.44 | Doublet | 2H | CH(OEt)₂ |

| 3.3 - 4.0 | Multiplet | 8H | -O-CH₂-CH₃ |

| ~2.1 | Multiplet | 1H | -CH(CH₃)- |

| ~1.1 | Triplet | 12H | -O-CH₂-CH₃ |

| ~1.0 | Doublet | 3H | -CH(CH₃)- |

Note: The reported complex multiplet between 3.3-4.0 ppm arises from the overlapping signals of the four methylene groups.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, five distinct carbon signals are predicted. The predicted ¹³C NMR chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~102 | C1, C3 (CH(OEt)₂) |

| ~60 | -O-C H₂-CH₃ |

| ~35 | C2 (-C H(CH₃)-) |

| ~15 | -O-CH₂-C H₃ |

| ~10 | -CH(C H₃)- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For acetals, the molecular ion peak is often weak or absent due to facile fragmentation.

The fragmentation of this compound is expected to be initiated by the loss of an ethoxy group (-OCH₂CH₃) or cleavage of the C-C bond adjacent to the acetal carbons. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 189 | [M - OCH₂CH₃]⁺ |

| 147 | [CH(OCH₂CH₃)₂]⁺ |

| 115 | [M - CH(OCH₂CH₃)₂]⁺ |

| 103 | [CH(OCH₂CH₃)(OH)]⁺ |

| 73 | [CH(OCH₂CH₃)]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an acetal is characterized by strong C-O stretching vibrations. The expected characteristic IR absorption bands for this compound are presented in Table 5.

Table 5: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow and Data Integration

The structure elucidation of this compound follows a logical progression, integrating data from all spectroscopic techniques to build a cohesive and unambiguous structural assignment.

Caption: Workflow for the structure elucidation of this compound.

The integration of these datasets provides a robust confirmation of the molecular structure. The NMR data establishes the connectivity of the carbon and hydrogen atoms, the mass spectrometry data confirms the molecular weight and provides corroborating fragmentation evidence, and the IR spectroscopy confirms the presence of the key acetal functional groups. This multi-faceted approach ensures the accurate and reliable structural assignment of this compound, a critical step for its application in research and development.

References

An In-Depth Technical Guide to 1,1,3,3-Tetraethoxy-2-methylpropane and Its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane is a key synthetic intermediate with significant applications in pharmaceutical and fine chemical manufacturing.[1] Its molecular structure serves as a valuable building block for the synthesis of a variety of complex organic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Alternate Names and Identifiers

Proper identification of chemical compounds is crucial for research and development. This compound is known by several alternate names.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Alternate Name | Methylmalonaldehyde Tetraethyl Diacetal |

| Other Synonyms | 2-Methyl-1,1,3,3-tetraethoxypropane, Propane, 1,1,3,3-tetraethoxy-2-methyl- |

| CAS Number | 10602-37-6 |

| Molecular Formula | C12H26O4 |

| Molecular Weight | 234.33 g/mol [2] |

| InChI Key | XTYLJMKJLMHFJK-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCOC(C(C)C(OCC)OCC)OCC |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Boiling Point | 273.0 ± 40.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 52.1 ± 42.2 °C | [4] |

| Refractive Index | 1.423 | [4] |

| LogP | 3.48 | [4] |

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.[3]

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[3]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.[5]

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

Use in a well-ventilated area.[6]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[5]

-

May form explosive peroxides on prolonged storage; it is recommended to store under an inert atmosphere, such as nitrogen.[5]

Experimental Protocols

This compound is a crucial precursor for the synthesis of various heterocyclic compounds, most notably Imidazo[1,2-a]pyrimidines.[7] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of this compound

A general, efficient one-pot synthesis of benzimidazo[1,2-a]pyrimidines has been reported, which proceeds via a Biginelli-like reaction. While this protocol does not directly use this compound, it illustrates a common strategy for constructing the imidazo[1,2-a]pyrimidine core.

A mixture of 2-aminobenzimidazole (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and ethyl 3-oxohexanoate (0.01 mol) is fused in 0.4 mL of DMF for 10-12 minutes. After cooling, methanol (~10 mL) is added, and the reaction mixture is allowed to stand overnight. The resulting solid product is filtered, crystallized from ethanol, and dried.[8]

Application in the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

While a specific, detailed protocol starting directly from this compound for the synthesis of a named Imidazo[1,2-a]pyrimidine was not found in the provided search results, its role as a precursor is established.[7] The general reaction would involve the acid-catalyzed hydrolysis of this compound to form the reactive intermediate, 2-methylmalonaldehyde. This dialdehyde would then undergo condensation with a 2-aminopyrimidine derivative to form the fused Imidazo[1,2-a]pyrimidine ring system.

Logical Workflow for the Synthesis of Imidazo[1,2-a]pyrimidines

Caption: General workflow for synthesizing Imidazo[1,2-a]pyrimidines.

Role in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway

Derivatives of Imidazo[1,2-a]pyrimidine, synthesized using this compound as a key building block, have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[9]

The Wnt signaling cascade is a complex process that regulates cell fate, proliferation, and migration. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[9]

Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway downstream of the destruction complex, leading to a reduction in the expression of Wnt target genes.[9]

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Caption: Inhibition of Wnt/β-catenin signaling by Imidazo[1,2-a]pyrimidines.

Pharmacological Data

Several Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant inhibitory activity against various cancer cell lines.

| Compound ID | Cell Line | Target/Pathway | IC50 (µM) | Reference |

| Compound 3d | MCF-7 (Breast Cancer) | Cytotoxic | 43.4 | [10] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | Cytotoxic | 35.9 | [10] |

| Compound 4d | MCF-7 (Breast Cancer) | Cytotoxic | 39.0 | [10] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | Cytotoxic | 35.1 | [10] |

| Thienopyrimidine 5d | HCC1395 (TNBC) | Wnt/β-catenin Pathway | 0.6 | [11] |

| Imidazo[1,2-a]pyridine Derivative | A375 (Melanoma) | PI3Kα | 0.14 | [12] |

| Imidazo[1,2-a]pyridine Derivative | HeLa (Cervical Cancer) | PI3Kα | 0.21 | [12] |

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of biologically active molecules, particularly Imidazo[1,2-a]pyrimidine derivatives. Its application in the generation of compounds that can modulate key signaling pathways, such as the Wnt/β-catenin pathway, underscores its importance in the field of drug discovery and development. The information presented in this guide provides a solid foundation for researchers and scientists working to develop novel therapeutics for cancer and other diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H26O4 | CID 82761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10602-37-6 [sigmaaldrich.com]

- 4. This compound | CAS#:10602-37-6 | Chemsrc [chemsrc.com]

- 5. fishersci.es [fishersci.es]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. This compound | 10602-37-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

1,1,3,3-Tetraethoxy-2-methylpropane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 1,1,3,3-Tetraethoxy-2-methylpropane, a synthetic intermediate utilized in various chemical syntheses, including the preparation of pharmaceutical compounds.[1][2][3]

Chemical Properties and Identification

This compound, also known as Methylmalonaldehyde tetraethyl diacetal, is a key building block in organic synthesis.[1] Its physical and chemical characteristics are essential for its application in laboratory and industrial settings. It is recognized as a useful intermediate for synthesizing compounds like Imidazo[1,2-a]pyrimidine and chlorinated arenes.[2][3]

Below is a summary of its fundamental molecular data.

| Identifier | Value | Source |

| Molecular Formula | C12H26O4 | [1][4][5][6][7][8][9] |

| Molecular Weight | 234.33 g/mol | [1][4][6][7][9] |

| CAS Number | 10602-37-6 | [1][4][5][6] |

As this guide focuses on the fundamental molecular properties of this compound, detailed experimental protocols or biological signaling pathways are not applicable. Therefore, no diagrams are included.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 10602-37-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. 10602-37-6 | this compound - Capot Chemical [capotchem.com]

- 7. This compound | CAS 10602-37-6 [matrix-fine-chemicals.com]

- 8. This compound | 10602-37-6 [sigmaaldrich.com]

- 9. This compound | C12H26O4 | CID 82761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,1,3,3-Tetraethoxy-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for the chemical intermediate, 1,1,3,3-Tetraethoxy-2-methylpropane. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating available spectral information and experimental procedures.

Spectroscopic Data Summary

While a complete, publicly available dataset of experimental spectra for this compound is not readily accessible, this guide compiles the available information and provides predicted data based on the analysis of analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

A partial description of the ¹H NMR spectrum in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard indicates the following proton environments:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.44 | Doublet | 2H | Acetal CH |

| 3.3-4.0 | Complex Multiplet | 8H | Ethyl -CH₂- |

| ~2.1 | Multiplet | 1H | CH₃-CH |

| ~1.1 | Triplet | 12H | Ethyl -CH₃ |

| ~1.0 | Doublet | 3H | Propane -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Based on typical chemical shifts for similar acetal and alkyl structures, the following ¹³C NMR data are predicted:

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~100-105 | Acetal C (C1 and C3) |

| ~60-65 | Ethyl -O-CH₂- |

| ~35-40 | Propane CH (C2) |

| ~15-20 | Ethyl -CH₃ |

| ~10-15 | Propane -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2975-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (alkane) | Medium |

| 1380-1365 | C-H bend (alkane) | Medium |

| 1150-1050 | C-O stretch (acetal) | Strong |

MS (Mass Spectrometry) Data (Predicted)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical for acetals. The molecular ion peak (M⁺) at m/z 234 may be weak or absent. Common fragmentation pathways would involve the loss of ethoxy groups (-OCH₂CH₃) and subsequent fragmentation of the alkyl chain.

| m/z | Fragmentation |

| 189 | [M - OCH₂CH₃]⁺ |

| 161 | [M - OCH₂CH₃ - C₂H₄]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH(OCH₂CH₃)OH]⁺ |

| 47 | [CH₂=OH]⁺ |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of an appropriate aldehyde with an orthoformate in the presence of an alcohol and an acid catalyst.

Materials:

-

Methylmalonaldehyde bis(diethyl acetal) or a suitable precursor

-

Triethyl orthoformate

-

Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Combine the aldehyde precursor, triethyl orthoformate, and ethanol in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Apply a small drop of the sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

-

Introduce a diluted solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or gas chromatography inlet.

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A workflow diagram outlining the process of spectroscopic characterization of the synthesized compound.

An In-Depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6). The information is intended to support laboratory safety protocols and to ensure the responsible use of this chemical intermediate in research and development settings.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H26O4 |

| Molecular Weight | 234.33 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 159 °C at 30 mmHg |

| Density | 0.92 g/cm³ |

| Flash Point | 64 °C |

| Solubility | Insoluble in water; soluble in alcohols and ethers. |

| Vapor Pressure | 0.00983 mmHg at 25°C |

| Refractive Index | 1.423 |

Hazard Identification and Toxicological Data

This chemical is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[1] While specific toxicological data for this compound is limited, data for the closely related compound 1,1,3,3-Tetraethoxypropane (CAS No. 122-31-6) provides valuable insight into its potential hazards.

Table 2: Toxicological Data for 1,1,3,3-Tetraethoxypropane (Analogue)

| Test | Species | Route | Result |

| LD50 | Rat | Oral | 1610 mg/kg[3] |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg[3] |

| Skin Irritation | Rabbit | Dermal | 500 mg/24h - Mild[3] |

| Eye Irritation | Rabbit | Ocular | 500 mg - Mild[3] |

Acute Effects:

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[2]

-

Inhalation: May cause respiratory tract irritation. Vapors may lead to dizziness or suffocation.[2]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis due to the defatting nature of the substance.[3]

-

Eye Contact: Causes serious eye irritation.[1]

Chronic Effects: There is currently no data available on the carcinogenic, mutagenic, or reproductive effects of this compound. As a general precaution, exposure should be minimized.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

The following diagram illustrates the recommended workflow for handling this chemical in a laboratory setting.

References

In-Depth Technical Guide: Stability and Storage of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6). This document synthesizes available data to ensure the integrity of the compound for research and development applications.

Core Concepts: Chemical Stability

This compound is an acetal, a class of organic compounds known for their sensitivity to certain environmental factors. The stability of this compound is primarily influenced by temperature, moisture, and the presence of acidic or oxidizing agents. Understanding these factors is critical for maintaining its chemical purity and preventing degradation.

The primary degradation pathway for acetals like this compound is hydrolysis. In the presence of even trace amounts of acid, the acetal functional groups can be cleaved, leading to the formation of corresponding alcohols and aldehydes. Additionally, at elevated temperatures, radical-based homolysis can become a more significant decomposition route.

Quantitative Data Summary

Specific quantitative stability data, such as decomposition kinetics or detailed shelf-life studies under various conditions for this compound, are not extensively available in publicly accessible literature. However, the following table summarizes the qualitative stability information and recommended storage parameters gathered from safety data sheets and chemical supplier information.

| Parameter | Recommendation/Observation | Incompatible Materials |

| Storage Temperature | Room temperature; Keep cool.[1][2] | Strong oxidizing agents, Strong acids.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon).[3] | |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2] | |

| Light Sensitivity | Information not specified, but protection from light is generally good practice for long-term storage of organic compounds. | |

| Moisture Sensitivity | Moisture sensitive.[1] | |

| Physical Form | Liquid.[3] | |

| Combustibility | Combustible liquid. Vapors may form explosive mixtures with air.[1] | |

| Peroxide Formation | May form explosive peroxides on standing. |

Experimental Protocols: Stability Assessment

Objective:

To assess the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

Materials and Equipment:

-

This compound (high purity)

-

Inert gas (Nitrogen or Argon)

-

Climate-controlled stability chambers

-

Amber glass vials with Teflon-lined caps

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Karl Fischer titrator for moisture analysis

-

pH meter

Methodology:

-

Sample Preparation:

-

A single batch of high-purity this compound is aliquoted into amber glass vials under an inert atmosphere to minimize exposure to oxygen and light.

-

A baseline sample (T=0) is immediately analyzed for purity, moisture content, and the presence of any degradation products.

-

-

Storage Conditions:

-

Samples are stored under a matrix of conditions, including:

-

Long-term: 25°C / 60% RH (Relative Humidity)

-

Intermediate: 30°C / 65% RH

-

Accelerated: 40°C / 75% RH

-

Light Exposure: A set of samples is exposed to photostability testing according to ICH Q1B guidelines.

-

Acidic/Basic Conditions (Forced Degradation): Samples are spiked with dilute acid (e.g., HCl) and base (e.g., NaOH) to understand degradation pathways.

-

-

-

Time Points:

-

Samples are pulled from storage at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; shorter intervals for accelerated studies).

-

-

Analytical Testing:

-

Purity Assay: The purity of the sample is determined using a validated GC or HPLC method. The peak area of the parent compound is monitored over time.

-

Degradation Product Analysis: GC-MS or LC-MS is used to identify and quantify any degradation products.

-

Moisture Content: Karl Fischer titration is performed to measure any increase in water content.

-

Appearance: Visual inspection for any changes in color or clarity.

-

Data Analysis:

The rate of degradation is determined by plotting the concentration of this compound against time for each storage condition. This data can be used to establish a shelf-life and recommend optimal storage conditions.

Visualizations

Logical Workflow for Storage and Handling

Caption: Workflow for proper storage and handling.

Factors Influencing Stability

Caption: Factors influencing compound stability.

References

Methodological & Application

The Synthetic Versatility of 1,1,3,3-Tetraethoxy-2-methylpropane: A Gateway to Novel Heterocycles

Application Note

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, is a valuable and versatile intermediate in organic synthesis. Its stable acetal form serves as a practical precursor to the reactive 2-methylmalondialdehyde, a key building block for the construction of a variety of heterocyclic systems. This compound is particularly instrumental in the synthesis of substituted pyrimidines and their fused ring analogues, such as imidazo[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The use of this compound offers a reliable and efficient method for introducing the 2-methyl-1,3-dicarbonyl moiety into target molecules.

Core Applications

The primary application of this compound lies in its role as a precursor for 2-methylmalondialdehyde in cyclocondensation reactions. Under acidic conditions, the ethoxy groups are hydrolyzed to reveal the dialdehyde, which readily reacts with binucleophilic reagents to form heterocyclic rings. Key applications include:

-

Synthesis of Substituted Pyrimidines: Reacts with amidines and ureas to form pyrimidine rings bearing a methyl group at the 5-position.

-

Formation of Fused Heterocycles: Serves as a crucial synthon in the preparation of bicyclic systems like imidazo[1,2-a]pyrimidines and triazolopyrimidines through reactions with amino-substituted heterocycles.[1][2][3] These scaffolds are prevalent in many biologically active compounds.

-

Pharmaceutical and Fine Chemical Intermediate: Due to its ability to participate in the construction of complex molecular architectures, it is a key starting material in the synthesis of pharmaceutical intermediates and other fine chemicals.[1]

Experimental Protocols

Protocol 1: General Synthesis of 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidines

This protocol describes the cyclocondensation of this compound with a 3-amino-1,2,4-triazole to yield a 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidine derivative. This reaction is a cornerstone for creating a class of compounds with potential applications in medicinal chemistry.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidines.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | C₁₂H₂₆O₄ | 234.33 | 1.0 | 234 mg |

| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 1.0 | 84 mg |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 5 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and 3-amino-1,2,4-triazole (1.0 mmol).

-

Add glacial acetic acid (5 mL) to the flask.

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Maintain the reaction at this temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water, which should induce the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidine.

Expected Yield:

Yields for this type of cyclocondensation reaction are typically in the range of 60-80%, depending on the specific substituents on the triazole ring.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 10602-37-6 |

| Molecular Formula | C₁₂H₂₆O₄ |

| Molar Mass | 234.33 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 159 °C at 30 mmHg |

| Density | 0.92 g/cm³ |

Table 2: Comparison of Reaction Conditions for Pyrimidine Synthesis

| Reaction Type | Key Reagents | Catalyst/Solvent | Temperature | Typical Reaction Time |

| This Protocol | This compound, 3-Amino-1,2,4-triazole | Acetic Acid | 110-120 °C | 12-16 hours |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acidic (e.g., HCl) | Reflux | 4-12 hours |

| Pinner Synthesis | Nitrile, Alcohol, HCl | Anhydrous conditions | 0 °C to RT | 12-24 hours |

Logical Workflow

The following diagram illustrates the logical workflow from the starting material to the final purified product in the synthesis of a substituted pyrimidine.

Caption: Experimental workflow for the synthesis and purification of pyrimidine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 7-Methyl-Imidazo[1,2-a]pyrimidine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details the acid-catalyzed cyclocondensation of 2-aminopyrimidine with 1,1,3,3-tetraethoxy-2-methylpropane. This method offers a reliable route to a key structural motif found in various biologically active compounds. Included are a detailed experimental protocol, a summary of expected data, and a visualization of the synthetic workflow.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The fusion of imidazole and pyrimidine rings creates a unique electronic and structural architecture that allows for diverse biological activities. The synthesis of substituted imidazo[1,2-a]pyrimidines is therefore a critical task for the development of new pharmaceuticals. This application note describes a robust method for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine, a valuable building block for further chemical exploration.

The synthetic strategy employs the reaction of 2-aminopyrimidine with this compound. Under acidic conditions, this compound hydrolyzes in situ to form 2-methylmalondialdehyde, which then undergoes a cyclocondensation reaction with 2-aminopyrimidine to yield the target bicyclic aromatic system.

Chemical Reaction Scheme

Caption: Overall reaction for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

Materials:

-

2-Aminopyrimidine

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Chromatography column

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 eq) in ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add this compound (1.1 eq).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid (0.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the residue with water (30 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-methyl-imidazo[1,2-a]pyrimidine.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

| Parameter | Value |

| Reactants | |

| 2-Aminopyrimidine | 1.0 eq |

| This compound | 1.1 eq |

| Catalyst | |

| Concentrated HCl | 0.2 eq |

| Solvent | |

| Ethanol | 20 mL per gram of 2-aminopyrimidine |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-85 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | 7-Methyl-Imidazo[1,2-a]pyrimidine |

| Expected Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 7-methyl-imidazo[1,2-a]pyrimidine.

Caption: A flowchart of the experimental procedure.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed hydrolysis of the tetraethoxypropane to the corresponding dialdehyde, followed by a cyclocondensation with 2-aminopyrimidine.

Caption: A simplified representation of the reaction pathway.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine. The described method is efficient and utilizes readily available starting materials, making it a valuable procedure for researchers in synthetic and medicinal chemistry. The resulting product can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Adherence to the outlined protocol and safety precautions will ensure a successful and reproducible synthesis.

Application Notes: 1,1,3,3-Tetraethoxy-2-methylpropane in Chemical Synthesis

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane is a tetraalkoxypropane derivative. While its direct application as a precursor for chlorinated arenes is not established in the scientific literature, its structural features suggest potential, albeit theoretical, pathways for transformation into cyclic and aromatic systems. This document explores a hypothetical application of this compound in the synthesis of a dichlorinated aromatic compound, providing a conceptual framework and detailed protocols for such a transformation. This proposed pathway involves a series of reactions, including cyclization, aromatization, and chlorination, to yield a dichlorinated aromatic product.

Disclaimer: The following protocols are theoretical and intended for research and development purposes. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Hypothetical Transformation Pathway

A plausible, though unvalidated, synthetic route from this compound to a dichlorinated arene could involve the following key stages:

-

Acid-Catalyzed Cyclization/Aromatization: Treatment with a strong acid could induce intramolecular cyclization and subsequent elimination of ethanol to form a substituted aromatic ring.

-

Electrophilic Chlorination: The resulting aromatic intermediate would then undergo electrophilic chlorination to introduce two chlorine atoms onto the ring.

This theoretical pathway is visualized in the diagram below.

Figure 1: Conceptual workflow for the conversion of this compound to a dichlorinated arene.

Experimental Protocols

The following are detailed, hypothetical protocols for the key stages of the proposed synthesis.

Protocol 1: Acid-Catalyzed Aromatization

Objective: To synthesize a substituted aromatic intermediate from this compound.

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent).

-

Add anhydrous toluene to dissolve the starting material.

-

Carefully add polyphosphoric acid (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over ice.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude aromatic intermediate.

-

Purify the crude product via column chromatography.

Protocol 2: Electrophilic Chlorination

Objective: To synthesize the final dichlorinated aromatic product from the aromatic intermediate.

Materials:

-

Aromatic intermediate from Protocol 1

-

N-Chlorosuccinimide (NCS) (2.2 equivalents)

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the aromatic intermediate (1 equivalent) in acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude dichlorinated product.

-

Purify the final product by recrystallization or column chromatography.

Data Presentation

The following table presents hypothetical data for the described transformation. These values are illustrative and would need to be confirmed through experimental validation.

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | This compound | Aromatic Intermediate | PPA, Toluene | 65 | 95 |

| 2 | Aromatic Intermediate | Dichlorinated Product | NCS, Acetic Acid | 80 | 98 |

Table 1: Hypothetical reaction outcomes for the synthesis of a dichlorinated arene.

Logical Relationship Diagram

The logical progression of the experimental workflow, from starting material to final product analysis, is outlined below.

Figure 2: Logical flow of the proposed experimental protocol.

Application Notes and Protocols: Reaction of 1,1,3,3-Tetraethoxy-2-methylpropane with Amines under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, serves as a stable and convenient precursor to the reactive intermediate 2-methylmalondialdehyde. Under acidic conditions, the acetal groups are hydrolyzed, liberating the dialdehyde, which can then undergo condensation reactions with primary amines. This reaction is a valuable method for the synthesis of various nitrogen-containing compounds, particularly vinylogous amidinium salts. These products are important building blocks in the synthesis of heterocyclic compounds and have applications in medicinal chemistry and materials science.

The overall reaction proceeds in two main stages:

-

Hydrolysis: The acid-catalyzed hydrolysis of this compound to form 2-methylmalondialdehyde.

-

Condensation: The subsequent reaction of the in-situ generated 2-methylmalondialdehyde with primary amines to form a stable vinylogous amidinium salt.

This document provides detailed application notes and a general protocol for this transformation.

Reaction Mechanism and Signaling Pathway

The reaction begins with the protonation of the ethoxy groups of the acetal, followed by the elimination of ethanol to form a carbocation, which is then attacked by water. This process is repeated for all four ethoxy groups to yield 2-methylmalondialdehyde. The resulting dialdehyde then reacts with a primary amine in a condensation reaction. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a carbinolamine intermediate is formed. Acid-catalyzed dehydration of the carbinolamine leads to the formation of an imine (Schiff base). When both aldehyde groups react with the primary amine, a conjugated di-imine species is formed, which exists as a resonance-stabilized vinylogous amidinium salt.

Caption: General reaction pathway for the formation of vinylogous amidinium salts.

Experimental Protocols

The following protocols provide a general framework for the reaction. Optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific amine used.

Protocol 1: One-Pot Synthesis of N,N'-Diaryl-2-methyl-1,3-propanedial Diiminium Salt

This protocol details a one-pot procedure where the hydrolysis of this compound and the subsequent condensation with an aromatic amine occur in the same reaction vessel.

Materials:

-

This compound

-

Substituted Aniline (2.2 equivalents)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl Ether

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add the substituted aniline (2.2 equivalents).

-

With stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the vinylogous amidinium salt.

Experimental Workflow Diagram

Caption: General experimental workflow for the one-pot synthesis.

Data Presentation

| Amine | Product | Expected Yield (%) | Melting Point (°C) |

| Aniline | N,N'-Diphenyl-2-methyl-1,3-propanedial diiminium chloride | 75-85 | >250 |

| p-Toluidine | N,N'-Di(p-tolyl)-2-methyl-1,3-propanedial diiminium chloride | 70-80 | >250 |

| p-Anisidine | N,N'-Di(p-methoxyphenyl)-2-methyl-1,3-propanedial diiminium chloride | 78-88 | >250 |

| 4-Chloroaniline | N,N'-Di(4-chlorophenyl)-2-methyl-1,3-propanedial diiminium chloride | 65-75 | >250 |

Applications in Drug Development and Organic Synthesis

The vinylogous amidinium salts synthesized through this method are versatile intermediates.

-

Heterocyclic Synthesis: They are key precursors for the synthesis of various heterocyclic systems such as pyrimidines, pyridines, and pyrroles. By reacting the vinylogous amidinium salt with dinucleophiles, a wide range of substituted heterocycles can be accessed.

-

Functional Dyes: The conjugated system of these salts often results in them being colored, leading to applications as functional dyes and in materials science.

-

Medicinal Chemistry: The resulting heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs. The ability to readily synthesize substituted vinylogous amidinium salts allows for the generation of diverse libraries of compounds for drug discovery screening.

Safety and Handling

-

This compound is a combustible liquid and can cause skin and eye irritation.[1]

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Primary amines can be toxic and irritants. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

The reaction should be carried out in a well-ventilated area.

Conclusion

The reaction of this compound with primary amines under acidic conditions provides an efficient and straightforward method for the synthesis of vinylogous amidinium salts. These products are valuable intermediates for further chemical transformations, particularly in the construction of diverse heterocyclic frameworks relevant to drug development and materials science. The one-pot nature of the reaction makes it an attractive and practical synthetic tool.

References

Application Notes and Protocols for the Acetal Deprotection of 1,1,3,3-Tetraethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal protecting groups are frequently employed in organic synthesis to mask the reactivity of carbonyl functionalities. The tetraethyl acetal of 2-methylmalondialdehyde, 1,1,3,3-Tetraethoxy-2-methylpropane, is a stable precursor that allows for the controlled release of the highly reactive 2-methylmalondialdehyde. This dialdehyde is a valuable building block in the synthesis of various heterocyclic compounds and other complex molecular architectures. The deprotection of this acetal is typically achieved through acid-catalyzed hydrolysis, a reliable and straightforward method. This document provides detailed protocols for this transformation, data on the physical properties of the involved compounds, and a visual representation of the experimental workflow.

Data Presentation

A summary of the physical and chemical properties of the starting material and the resulting product is provided below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Starting Material | This compound | 10602-37-6 | C₁₂H₂₆O₄ | 234.33 | Liquid |

| Product | 2-Methylpropanedial | Not available | C₄H₆O₂ | 86.09 | Not available |